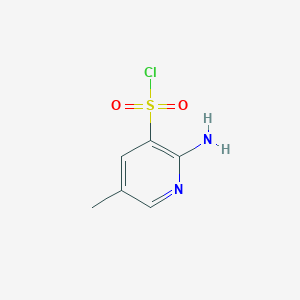

2-Amino-5-methylpyridine-3-sulfonyl chloride

Description

2-Amino-5-methylpyridine-3-sulfonyl chloride (CAS: [To be specified]) is a sulfonating agent characterized by a pyridine ring substituted with an amino group at position 2, a methyl group at position 5, and a sulfonyl chloride moiety at position 3. Its synthesis involves reacting 2-amino-5-methylpyridine with chlorosulfuric acid under controlled conditions, as demonstrated in recent studies (Scheme 4, ). This compound is pivotal in organic synthesis, particularly for introducing sulfonyl groups into tertiary amines or other nucleophilic substrates, enabling the preparation of sulfonamides or sulfonylethenamines .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUBHWHROWEFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162010-70-0 | |

| Record name | 2-amino-5-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 2-Amino-5-methylpyridine. A common method includes the reaction of 2-Amino-5-methylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to form 2-Amino-5-methylpyridine-3-sulfonamide using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran under an inert atmosphere.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Synthesis of Bioactive Compounds

2-Amino-5-methylpyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized in the development of pharmaceuticals due to its ability to form stable bonds with other molecular structures.

- Case Study : A study demonstrated the use of this compound in synthesizing novel antibacterial agents. The sulfonamide derivatives produced showed promising activity against resistant bacterial strains, highlighting its potential in antibiotic development .

Agrochemical Development

The compound is also employed in the synthesis of agrochemicals, particularly herbicides. Its derivatives can inhibit specific enzymes in plants, leading to effective weed management strategies.

- Case Study : Research indicates that derivatives of this compound exhibit herbicidal activity by targeting plant growth regulators, thereby controlling weed proliferation without harming crop plants .

Materials Science

In materials science, this compound is used to modify polymers and enhance their properties. The sulfonyl chloride group can react with various nucleophiles, allowing for the functionalization of polymer surfaces.

- Application Example : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Effective antibacterial agents synthesized |

| Agrochemicals | Development of herbicides | Herbicidal activity against resistant strains |

| Materials Science | Polymer modification | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-Amino-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The specific molecular targets and pathways depend on the structure of the derivative formed and its interaction with the biological system.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The reactivity and properties of pyridine-based sulfonyl chlorides are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of 2-amino-5-methylpyridine-3-sulfonyl chloride (4a) and its analogs:

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position) | Reaction Yield with Triethylamine (%) | Melting Point (°C) | Solubility in Dichloromethane |

|---|---|---|---|---|

| This compound (4a) | Methyl (5) | 85 | 152–154 | High |

| 2-Amino-pyridine-3-sulfonyl chloride (4b) | None | 72 | 145–147 | Moderate |

| 2-Amino-5-chloropyridine-3-sulfonyl chloride (4c) | Chloro (5) | 78 | 160–162 | Low |

Key Findings :

- Electronic Effects : The methyl group in 4a (electron-donating) enhances reactivity with tertiary amines compared to the unsubstituted analog (4b), as evidenced by higher yields (85% vs. 72%) . In contrast, the electron-withdrawing chloro group in 4c reduces nucleophilic substitution efficiency but increases melting points due to stronger intermolecular interactions.

- Steric Considerations : The methyl group in 4a introduces minimal steric hindrance, allowing efficient access to the sulfonyl chloride group. Bulkier substituents (e.g., phenyl groups in ’s derivatives) may hinder reactivity but improve thermal stability .

- Solubility : The methyl group in 4a enhances lipophilicity, improving solubility in organic solvents like dichloromethane compared to 4c .

Comparison with Structurally Related Sulfonyl Chlorides

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

Compounds such as those described in feature substituted phenyl groups at positions 4 and 5 of the pyridine ring, leading to:

- Biological Activity: Unlike this compound, these derivatives exhibit antimicrobial properties, as demonstrated in microbial screening assays .

Anthocyanin Derivatives ()

While unrelated to sulfonyl chlorides, anthocyanins like callistephin chloride (pelargonidin-3-O-glucoside chloride) highlight the broader impact of substituent positioning on biological activity and stability .

Reaction Efficiency with Tertiary Amines

Studies show that this compound (4a) reacts efficiently with triethylamine and N,N-diisopropylethylamine under mild conditions, achieving yields >80% without catalysts. This contrasts with lower yields for 4b (72%) and slower kinetics for 4c (78%) .

Biological Activity

2-Amino-5-methylpyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylpyridine with a sulfonyl chloride in the presence of a base. The process can be summarized as follows:

- Starting Material : 3-Methylpyridine

- Reagent : Sulfonyl chloride (e.g., chlorosulfonic acid)

- Reaction Conditions : The reaction is usually conducted under controlled temperatures to optimize yield and minimize side reactions.

This compound can also be synthesized through the reaction of 2-amino-5-methylpyridine with thionyl chloride, which converts the amino group into a sulfonamide derivative, enhancing its reactivity for further modifications.

Research indicates that this compound exhibits notable biological activity primarily through its ability to interact with various biological macromolecules. Its sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites in proteins, which is crucial for its role as an enzyme inhibitor.

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated that derivatives of this compound can inhibit PRMT5 (protein arginine methyltransferase 5), an enzyme implicated in various cancers:

- IC50 Values : Inhibition studies reported IC50 values ranging from 10 μM to 20 μM for various cancer cell lines, indicating moderate potency against these targets .

Case Studies

- PRMT5 Inhibition : A study identified a compound structurally similar to this compound that effectively inhibited PRMT5 in MTAP-deleted cancer cells. The compound's ability to displace substrate adaptors was confirmed through fluorescence polarization assays .

- Antimicrobial Activity : Research has also explored the antimicrobial properties of this compound, particularly against mycobacterial strains. In vitro tests showed significant activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- Substituents on the Pyridine Ring : Variations in substituents can enhance or reduce activity against specific targets.

- Sulfonyl Chloride Group : This functional group is critical for covalent interactions with target proteins.

| Compound | Biological Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound A | PRMT5 | 12 | First-in-class inhibitor |

| Compound B | Mycobacterium tuberculosis | 15 | Significant antimicrobial activity |

| Compound C | Cancer cell lines | 10-20 | Moderate inhibition |

Q & A

Basic: What are the common synthetic routes for 2-Amino-5-methylpyridine-3-sulfonyl chloride, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, chlorination of 2-amino-5-methylpyridine derivatives using sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions generates the sulfonyl chloride moiety. Key intermediates include halogenated pyridines (e.g., 2-amino-5-bromo-3-methylpyridine) and sulfonic acid derivatives, as observed in analogous syntheses of related compounds .

Basic: What purification techniques are recommended for isolating this compound after synthesis?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (using solvents like dichloromethane or ethanol) are standard methods. Purity is validated via melting point analysis, NMR spectroscopy, and elemental analysis, as demonstrated in studies of structurally similar sulfonyl chlorides .

Advanced: How can researchers optimize reaction conditions to improve the yield of sulfonyl chloride formation?

Optimization involves:

- Temperature control : Maintaining sub-0°C during sulfonation to minimize side reactions.

- Reagent stoichiometry : Using excess chlorosulfonic acid (1.5–2.0 equivalents) to ensure complete conversion.

- Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis risks.

Refer to kinetic studies on pyridine sulfonylation for detailed mechanistic insights .

Advanced: What analytical methods are most effective for confirming the structure and purity of this compound?

- 1H NMR : Chemical shifts between δ 2.1–2.3 ppm confirm the methyl group, while δ 7.1–8.0 ppm corresponds to aromatic protons.

- IR spectroscopy : Peaks at 1370–1385 cm⁻¹ (S=O symmetric stretch) and 1180–1200 cm⁻¹ (asymmetric S=O stretch).

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with calculated values (e.g., C%: 45–50%, N%: 10–12%) .

Advanced: How to address discrepancies in reported melting points or spectral data for derivatives?

Discrepancies often arise from polymorphic forms or impurities. Solutions include:

- Repetitive recrystallization to isolate the purest form.

- Cross-validation using HPLC-MS or X-ray crystallography.

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) lower melting points due to reduced crystallinity .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes.

- Storage : Keep in airtight, light-resistant containers at 2–8°C.

Safety protocols from analogous sulfonyl chlorides emphasize avoiding moisture to prevent hydrolysis to corrosive sulfonic acids .

Advanced: What are the mechanistic considerations for sulfonylation reactions involving this compound?

The sulfonyl chloride acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) via an SN2 mechanism. Steric hindrance from the methyl group at position 5 slows reactivity compared to unsubstituted analogs. Computational studies suggest the trifluoromethyl group (in related compounds) enhances electrophilicity via inductive effects .

Basic: What are the typical applications in pharmaceutical research?

This compound is a key intermediate in synthesizing:

- Anticancer agents : Derivatives inhibit kinase enzymes (e.g., EGFR).

- Antimicrobials : Sulfonamide derivatives target bacterial dihydropteroate synthase.

- Agrochemicals : Used to develop herbicides with enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.